Ac-YVAD-AMC
Overview
Description
Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YVAD-AMC) is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of caspase-1, a cysteine protease involved in the inflammatory response and apoptosis. This compound is particularly valuable in research focused on understanding the mechanisms of cell death and inflammation.
Mechanism of Action
Target of Action
Ac-YVAD-AMC is a potent inhibitor of caspase-1 . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Mode of Action
This compound is a fluorogenic substrate . Upon cleavage, the peptide bond between the valine and AMC (7-amino-4-methylcoumarin) is broken, releasing the highly fluorescent AMC molecule . This means that the fluorescence of AMC can be used to quantify the activity of caspase-1 .
Biochemical Pathways
Once activated, a caspase can induce intracellular signaling pathways involving proteolytic activation of other caspase family members . For example, caspase-1 and -11 can process the effector caspases procaspase-3 and -7, and to a lesser extent procaspase-6 . This suggests that the caspase-1 subfamily members either act upstream of the apoptosis effector caspases or else are part of a totally separate activation pathway .
Pharmacokinetics
Peptide-based inhibitors like this compound display a wide range of selectivities and potencies against these enzymes, with dissociation constants ranging from 75 pm to >10 mm . The halomethyl ketone benzyloxycarbonyl-VAD fluoromethyl ketone is a broad specificity irreversible caspase inhibitor, with second-order inactivation rates that range from 2.9 10^2 M^-2 s^-1 for caspase-2 to 2.8 10^5 M^-2 s^-1 for caspase-1 .
Result of Action
The result of this compound’s action is the inhibition of bacteria-induced cell death of hypersensitive response (HR) cells . This suggests that this compound could potentially be used as a therapeutic intervention in diseases where caspase-1 mediated cell death is implicated .
Action Environment
The effectiveness of caspase inhibitors like this compound can be influenced by various factors, including the specific type of disease, the stage of the disease, and the overall health status of the individual .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin involves the stepwise assembly of the peptide sequence followed by the attachment of the fluorogenic molecule, 7-amino-4-methylcoumarin. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially added to the growing chain, with deprotection and coupling steps.
Cleavage and Deprotection: The completed peptide is cleaved from the solid support and deprotected to yield the free peptide.
Coupling with 7-amino-4-methylcoumarin: The peptide is then coupled with 7-amino-4-methylcoumarin using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process, along with high-performance liquid chromatography (HPLC) purification, ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by caspase-1. The cleavage of the peptide bond between the aspartic acid and the 7-amino-4-methylcoumarin releases the fluorogenic molecule, which can be detected by fluorescence spectroscopy.
Common Reagents and Conditions
Reagents: Caspase-1 enzyme, buffer solutions (e.g., phosphate-buffered saline), and fluorogenic substrates.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits fluorescence upon release from the peptide substrate.
Scientific Research Applications
Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin is widely used in scientific research for:
Biochemical Assays: Measuring caspase-1 activity in various biological samples.
Drug Discovery: Screening potential inhibitors of caspase-1 for therapeutic applications in inflammatory diseases and cancer.
Cell Biology: Studying the mechanisms of apoptosis and inflammation in cell culture and animal models.
Neuroscience: Investigating the role of caspase-1 in neurodegenerative diseases and brain injuries.
Comparison with Similar Compounds
Similar Compounds
Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC): A substrate for caspase-3, used in apoptosis studies.
Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-methylcoumarin (Ac-IETD-AMC): A substrate for caspase-8, used in apoptosis and inflammation research.
Uniqueness
Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin is unique in its specificity for caspase-1, making it an essential tool for studying the role of this enzyme in inflammation and cell death. Its ability to provide a fluorescent readout upon cleavage allows for sensitive and quantitative measurement of caspase-1 activity in various experimental settings
Properties
IUPAC Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLOALWHJIANIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274428 | |
Record name | Ac-YVAD-AMC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149231-65-2 | |
Record name | Ac-YVAD-AMC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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